molecular formula C13H22N2O2 B1479005 azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone CAS No. 2098116-12-0

azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone

Cat. No. B1479005
CAS RN: 2098116-12-0
M. Wt: 238.33 g/mol
InChI Key: MBHNDLRTMWSZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone, commonly known as AOM, is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. AOM is a small molecule that is composed of an azetidin-3-yl group and an octahydrobenzo[e][1,4]oxazepin-1(5H)-yl group. AOM has been studied as a potential therapeutic agent, as well as a research tool, due to its unique structural characteristics and potential applications.

Scientific Research Applications

AOM has been studied for its potential application in a variety of scientific research fields. It has been studied as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, AOM has been studied as a research tool for its ability to modulate gene expression, as well as for its ability to interact with a variety of enzymes and receptors.

Mechanism of Action

AOM has been studied for its ability to interact with a variety of enzymes and receptors. It has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A. In addition, AOM has been found to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
AOM has been studied for its potential biochemical and physiological effects. Studies have found that AOM has the potential to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, AOM has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A.

Advantages and Limitations for Lab Experiments

AOM has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, AOM is stable and can be stored for long periods of time without degradation. However, AOM is not suitable for use in in vivo experiments due to its potential toxicity.

Future Directions

The potential applications of AOM are still being explored. Future research could focus on developing AOM-based therapies for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, future studies could focus on the development of AOM-based research tools for the modulation of gene expression and the inhibition of enzyme activity. Finally, further studies could focus on the potential biochemical and physiological effects of AOM, as well as its potential toxicity in in vivo experiments.

properties

IUPAC Name

3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-7-14-8-11)15-5-6-17-9-10-3-1-2-4-12(10)15/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHNDLRTMWSZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COCCN2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Reactant of Route 2
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Reactant of Route 3
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Reactant of Route 4
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Reactant of Route 5
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Reactant of Route 6
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone

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